Max68OO0P8
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Overview
Description
Max68OO0P8, also known as 1H-indole-5-acetic acid, 7-((2,2-dimethyl-1-oxopropyl)amino)-4,6-dimethyl-1-octyl-, is a compound with the molecular formula C25H38N2O3 and a molecular weight of 414.5808 g/mol . This compound is characterized by its indole structure, which is a common motif in many biologically active molecules.
Preparation Methods
The synthesis of Max68OO0P8 involves several steps, starting with the preparation of the indole core. The synthetic route typically includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Functionalization: The indole core is then functionalized at specific positions to introduce the acetic acid and dimethyl-1-oxopropyl groups. This often involves Friedel-Crafts acylation and subsequent amination reactions.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Max68OO0P8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or other reactive sites, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
Max68OO0P8 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of Max68OO0P8 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways. For example, it may inhibit specific kinases or modulate receptor activity.
Pathways: By interacting with these targets, this compound can modulate signaling pathways, leading to changes in gene expression and cellular responses. .
Comparison with Similar Compounds
Max68OO0P8 can be compared with other indole derivatives:
Properties
CAS No. |
1021852-83-4 |
---|---|
Molecular Formula |
C25H38N2O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octylindol-5-yl]acetic acid |
InChI |
InChI=1S/C25H38N2O3/c1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6/h13,15H,7-12,14,16H2,1-6H3,(H,26,30)(H,28,29) |
InChI Key |
VZTFINPXQYFDMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=CC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C |
Origin of Product |
United States |
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